Enhanced Lipophilicity (ClogP)
The introduction of the 2,2,2-trifluoroethyl group at the N1 position significantly increases lipophilicity compared to unsubstituted indole-2-carboxylic acid. The predicted ClogP for 1-(2,2,2-trifluoroethyl)-1H-indole-2-carboxylic acid is 2.79 ± 0.5, whereas unsubstituted 1H-indole-2-carboxylic acid has a measured ClogP of 1.94 [1]. This difference of approximately +0.85 log units translates to an approximately 7-fold increase in predicted octanol-water partition coefficient, enhancing membrane permeability potential in drug discovery contexts [2].
| Evidence Dimension | Lipophilicity (ClogP) |
|---|---|
| Target Compound Data | ClogP = 2.79 ± 0.5 |
| Comparator Or Baseline | 1H-Indole-2-carboxylic acid: ClogP = 1.94 |
| Quantified Difference | ΔClogP ≈ +0.85; ~7-fold increase in partition coefficient |
| Conditions | Calculated via ChemAxon and ALOGPS methods; comparator value from PubChem experimental data |
Why This Matters
Increased lipophilicity directly impacts passive membrane permeability and distribution coefficients, making this compound a superior scaffold for designing CNS-penetrant or intracellular-targeting agents.
- [1] PubChem. 1H-Indole-2-carboxylic acid (CID 8903). ClogP data. https://pubchem.ncbi.nlm.nih.gov/compound/8903 (accessed 2026-04-21). View Source
- [2] Kuujia. Cas no 1408390-63-5 (1-(2,2,2-trifluoroethyl)-1H-indole-2-carboxylic acid). Physicochemical properties. https://www.kuujia.com/cas-1408390-63-5.html (accessed 2026-04-21). View Source
